molecular formula C27H25NO4 B2709471 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 923187-14-8

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

Cat. No.: B2709471
CAS No.: 923187-14-8
M. Wt: 427.5
InChI Key: NGMLBTRBKZBJQQ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at position 2 with a 4-tert-butylphenyl group and at position 6 with a 3-methoxybenzamide moiety. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory properties . Structural determination of such compounds often relies on X-ray crystallography, supported by software like SHELX and WinGX .

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-10-8-17(9-11-19)25-16-23(29)22-15-20(12-13-24(22)32-25)28-26(30)18-6-5-7-21(14-18)31-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMLBTRBKZBJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butylphenyl group is introduced via Friedel-Crafts alkylation, while the methoxybenzamide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted chromenone derivatives, hydroxychromenones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties :
    • Chromenone derivatives, including N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide, exhibit significant antioxidant capabilities. These properties help protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines, making them candidates for anticancer drug development . For example, flavopiridol, a related compound, has shown effectiveness in reducing the metastatic potential of cancer cells .
  • Anti-inflammatory Effects :
    • The presence of specific substituents in this compound enhances its anti-inflammatory properties. This characteristic is beneficial for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

  • Anticancer Research :
    • A study investigated the effects of chromenone derivatives on human osteosarcoma cells. Results indicated that these compounds could significantly reduce the ability of these cells to metastasize, highlighting their potential as therapeutic agents in oncology .
  • Inflammatory Disease Models :
    • In animal models of inflammation, compounds similar to this compound have been shown to reduce markers of inflammation and improve clinical outcomes .

Summary Table of Applications

ApplicationDescriptionReferences
AntioxidantProtects cells from oxidative stress; potential use in neurodegenerative diseases
AnticancerInhibits cancer cell proliferation; induces apoptosis in various cancer types
Anti-inflammatoryReduces inflammation; beneficial in chronic inflammatory diseases

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The methoxybenzamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of chromen-4-one derivatives modified with aromatic substituents. Below is a comparison with structurally related analogs (Table 1), focusing on substituent variations and their hypothesized impacts:

Table 1: Structural Comparison of Chromen-4-one Derivatives

Compound Name Substituent at Position 2 Substituent at Position 6 Key Structural Features Hypothesized Impact
Target Compound 4-tert-Butylphenyl 3-Methoxybenzamide - Bulky tert-butyl enhances lipophilicity.
- Methoxy group aids in H-bonding.
Improved cellular uptake; potential kinase inhibition .
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923211-76-1) 2-Methylphenyl 4-Chlorobenzamide - Methyl group reduces steric hindrance.
- Chlorine increases electronegativity.
May enhance solubility but reduce target affinity compared to tert-butyl .
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-fluorobenzamide (CAS: 923113-15-9) Imidazopyrimidine-phenyl 3-Fluorobenzamide - Fluorine introduces electronegativity.
- Heterocyclic imidazopyrimidine may improve binding specificity.
Higher target selectivity but reduced metabolic stability .
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS: 923216-66-4) 4-Chlorobenzoyl Furan-2-carboxamide - Benzofuran core alters electronic distribution.
- Chlorine enhances electrophilicity.
Potential for cross-reactivity with non-target enzymes .
Key Findings from Structural Analysis
  • Lipophilicity and Bioavailability : The tert-butyl group in the target compound increases logP compared to methyl or chloro analogs, suggesting better membrane permeability but possibly lower aqueous solubility .
  • Electron-Withdrawing Effects : Methoxy and fluoro substituents (e.g., in CAS 923113-15-9) enhance hydrogen-bond acceptor capacity, which may improve binding to kinases or proteases .
  • Steric Effects : Bulky substituents like tert-butyl may hinder binding to shallow active sites but improve selectivity for deeper pockets in targets like cyclin-dependent kinases (CDKs) .

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of anticancer, antioxidant, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C27H25NO4, with a molecular weight of approximately 427.5 g/mol. The compound features a chromenone core structure, substituted with a tert-butylphenyl group and a methoxybenzamide moiety, enhancing its lipophilicity and potentially its biological activity .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness against the MCF-7 breast cancer cell line, showing an IC50 value of approximately 3.1 μM . The compound's mechanism of action appears to involve the inhibition of mitochondrial complex II, disrupting the electron transport chain and leading to reduced cellular energy production .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-73.1
HCT 1163.7
HEK 2935.3

Antioxidant Activity

The antioxidative potential of this compound has also been evaluated. In vitro studies demonstrated that it exhibits strong antioxidant activity, comparable to standard antioxidants such as butylated hydroxytoluene (BHT). This activity may contribute to its protective effects against oxidative stress-related cellular damage .

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. The compound was tested against various bacterial strains, demonstrating notable inhibitory effects, which suggest its potential as an antimicrobial agent .

Case Studies

  • In Vitro Evaluation : A series of experiments conducted on different cancer cell lines revealed that derivatives similar to this compound exhibited varying degrees of antiproliferative activity. The most effective derivatives had hydroxyl and methoxy groups that enhanced their biological efficacy .
  • Molecular Docking Studies : In silico studies indicated that the compound interacts favorably with target proteins involved in cancer progression and oxidative stress pathways. These studies help elucidate the binding affinities and potential mechanisms through which the compound exerts its biological effects .

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